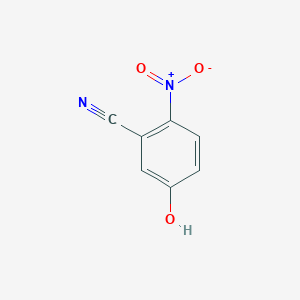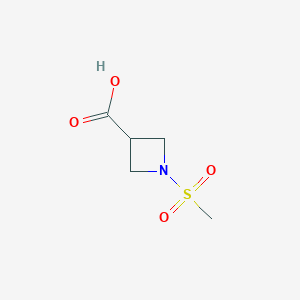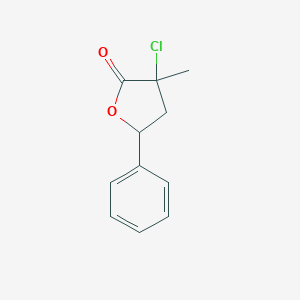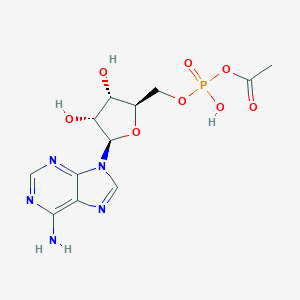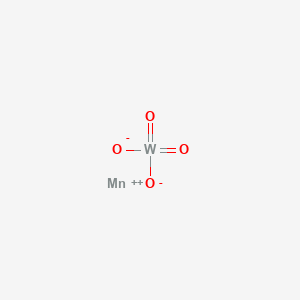
Manganese tungsten oxide (MnWO4)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese tungsten oxide (MnWO4) is a compound synthesized by various methods and characterized by many physicochemical techniques . It has been widely studied over the past few years due to its outstanding magnetic, catalytic, and sensing features . The formula weight of MnWO4 is 302.79 .
Synthesis Analysis
MnWO4 can be synthesized by different methods such as the hydrothermal method and surfactant-free precipitation method . The synthesis involves subtle tuning of the reaction temperature and reaction time . The impact of various reaction parameters, namely the growth time and processing temperature, over the MnWO4 nanorods size was studied by different characterization techniques .Molecular Structure Analysis
The X-ray diffraction pattern (XRD) confirms the formation of the single-phase MnWO4 crystallizing in a monoclinic system . The morphology of the synthesized material is microflower structure, and each microflower consists of numerous nanorods diverging in all directions .Chemical Reactions Analysis
The principle of the conversion is based on the absorption, by a semiconductor, of a radiation with a photon of higher energy (hν > Eg). This absorption allows the excitation of an electron (e-) from the valence band (VB) to the conduction band (CB), generating an electronic deficit called hole (h+) in the VB .Physical And Chemical Properties Analysis
MnWO4 is characterized by many physicochemical properties. The optical measurements indicate the existence of one direct optical transition and two indirect ones with an Urbach energy tail of 276.82 meV . The electrical conductivity follows an exponential law, characteristic of a non-degenerate semiconducting with an activation energy of 70 meV . The photo-electrochemical properties of MnWO4 are investigated by using the cyclic voltammetry, chrono-amperometry, galvanostatic charge/discharge, and electrochemical impedance spectroscopy (EIS) .Aplicaciones Científicas De Investigación
Electrochemical sensing: MnWO4 nanocapsules synthesized using a surfactant-free precipitation method have been used to detect quercetin when modified on a glassy carbon electrode (Muthamizh et al., 2015).
Photocatalysis for environmental remediation: MnWO4 has been used as a photocatalyst in the decomposition of toxic pollutants in water. The photocatalytic performance of MnWO4 nanostructure synthesized using phenylalanine via sonochemistry was found to be superior compared to other conditions (Zinatloo-Ajabshir et al., 2021).
Energy conversion devices: MnWO4 embedded in biomass-derived carbon was investigated as counter electrode (CE) catalysts in dye-sensitized solar cells, showing enhanced electrochemical performance (Li et al., 2020).
Catalysis: Nanoparticles of manganese oxide supported on tungsten oxide (WO3) were synthesized for catalytic oxidation of olefins and alcohols, demonstrating effective catalytic performances (Amini, 2015).
Oxygen evolution in seawater electrolysis: MnWO4 electrodes have shown high efficiency for oxygen evolution, with manganese-tungsten oxides coated on IrO2/Ti electrode enhancing the efficiency significantly (Izumiya et al., 1998).
Supercapacitor applications: MnWO4 microflowers prepared by a one-pot sonochemical synthesis were used as electrode materials for high-performance supercapacitors, demonstrating high specific capacitance and excellent cycling stability (Raj et al., 2019).
Degradation of organic dyes: MnWO4 nanoparticles showed significant catalytic performance for the degradation of organic dye methylene blue, using tert-butyl hydrogen peroxide as the oxidant (Khaksar et al., 2015).
Hydrogen sensing: MnWO4 was explored as an oxide sensing electrode for detecting hydrogen at elevated temperatures, showing good sensitivity and excellent selectivity (Li et al., 2015).
Charge-storage applications: Different MnWO4 nanostructures synthesized by tuning reaction temperature and time were used as electrode materials for supercapacitors, exhibiting good charge-storage properties with high capacitance and electrochemical stability (Sardar et al., 2022).
NH3-SCR activity of MnWOx/TiO2 catalysts: MnWO4 structure in MnWOx/TiO2 catalysts was investigated for the selective catalytic reduction (SCR) of NOx by NH3, showing improved activity and selectivity (Peng et al., 2017).
Safety And Hazards
MnWO4 is toxic if swallowed and harmful if inhaled. It causes serious eye irritation and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .
Propiedades
IUPAC Name |
dioxido(dioxo)tungsten;manganese(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.4O.W/q+2;;;2*-1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLHSBRULQUYOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][W](=O)(=O)[O-].[Mn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnO4W |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Manganese tungsten oxide (MnWO4) | |
CAS RN |
14177-46-9 |
Source


|
| Record name | Manganese tungsten oxide (MnWO4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014177469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese tungsten oxide (MnWO4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


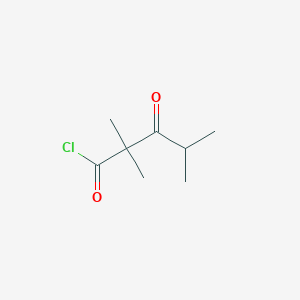
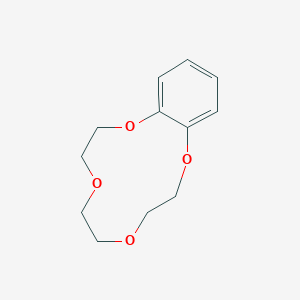
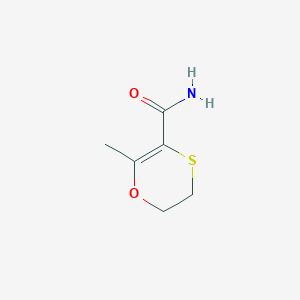
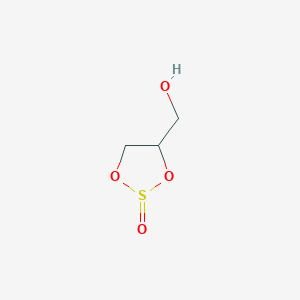
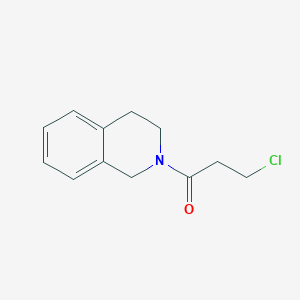
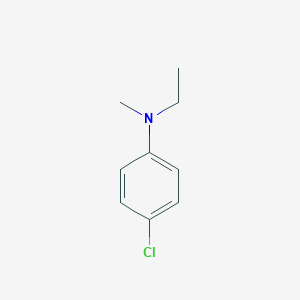
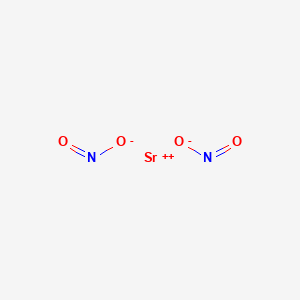

![5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B88410.png)
